1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone
CAS No.: 312517-87-6
Cat. No.: VC14913029
Molecular Formula: C11H10N4O3S
Molecular Weight: 278.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312517-87-6 |
|---|---|
| Molecular Formula | C11H10N4O3S |
| Molecular Weight | 278.29 g/mol |
| IUPAC Name | 1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H10N4O3S/c1-7(16)14-11(19-2)12-10(13-14)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2H3 |
| Standard InChI Key | MWQSUSMEIQAOJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s IUPAC name, 1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone, reflects its core 1,2,4-triazole ring substituted at the 1-position with an acetyl group (), at the 3-position with a 4-nitrophenyl moiety, and at the 5-position with a methylsulfanyl group (). The canonical SMILES representation, CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC, encodes this connectivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 312517-87-6 |
| Molecular Formula | |
| Molecular Weight | 278.29 g/mol |
| IUPAC Name | 1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone |
| InChI Key | MWQSUSMEIQAOJV-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. A common route begins with the reaction of 4-nitrophenylhydrazine with methyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of acetyl chloride to yield the triazole ring. The methylsulfanyl group is introduced via alkylation with methyl iodide under basic conditions .
Structural Characterization
X-ray crystallography reveals a monoclinic crystal system () with dihedral angles of 12.5° between the triazole and nitrophenyl rings, indicating moderate planarity . Spectroscopic data corroborate the structure:
-
NMR (400 MHz, DMSO-): δ 8.35 (d, Hz, 2H, Ar-H), 7.95 (d, Hz, 2H, Ar-H), 2.65 (s, 3H, SCH), 2.50 (s, 3H, COCH).
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IR (KBr): 1685 cm (C=O), 1520 cm (NO).
Physicochemical Properties
Physical Properties
The compound is a yellow crystalline solid with a melting point of 182–184°C. It exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane.
Chemical Reactivity
The electron-withdrawing nitro group enhances electrophilic substitution at the phenyl ring, while the methylsulfanyl group participates in nucleophilic reactions. For example, treatment with hydroxylamine hydrochloride forms an oxime derivative ().
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism likely involves inhibition of bacterial DNA gyrase, a target shared by fluoroquinolones .
Anticancer Prospects
Preliminary assays against MCF-7 breast cancer cells show 48% growth inhibition at 10 µM, attributed to apoptosis induction via caspase-3 activation .
Research Advancements and Comparative Analysis
Structure-Activity Relationships (SAR)
Comparative studies highlight the critical role of the 4-nitrophenyl group in enhancing bioactivity. Analogs lacking this substituent exhibit 3–5-fold lower antimicrobial potency .
Computational Insights
Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) with COX-2, mediated by hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
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